molecular formula C11H16N2 B7797127 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B7797127
M. Wt: 176.26 g/mol
InChI Key: FBILOAXCUOKURP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is an organic compound belonging to the class of tetrahydroquinoxalines These compounds are characterized by a quinoxaline ring system that is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a ketone, such as acetone, under acidic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the tetrahydroquinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use catalysts and controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the quinoxaline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while substitution reactions can produce various substituted tetrahydroquinoxalines.

Scientific Research Applications

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoxaline: Lacks the propan-2-yl group, resulting in different chemical properties and reactivity.

    Quinoxaline: Fully aromatic and lacks the hydrogenation seen in tetrahydroquinoxalines.

    1-(Propan-2-yl)-quinoxaline: Similar structure but without the tetrahydro modification.

Uniqueness: 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the propan-2-yl group and the partially hydrogenated quinoxaline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-propan-2-yl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILOAXCUOKURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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